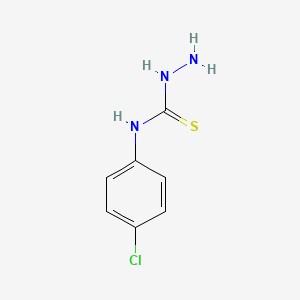

N-(4-chlorophenyl)hydrazinecarbothioamide

Overview

Description

N-(4-chlorophenyl)hydrazinecarbothioamide, also known as 4-chlorophenylhydrazinecarbothioamide, is a chemical compound that is used in various scientific research applications. It is a derivative of hydrazine and has a molecular weight of 181.6 g/mol. It is a colorless solid and is soluble in various organic solvents. It is a widely used reagent in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Solubility Studies

Research has focused on the solubility of N-(4-chlorophenyl)hydrazinecarbothioamide and its analogs in various solvents, revealing the compound's behavior under different temperature conditions. Studies conducted by Shakeel, Bhat, and Haq (2014) demonstrated the solubility of an isoniazid (INH) analog in pure solvents like ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol, noting the increase in solubility with temperature rise (Shakeel, Bhat, & Haq, 2014). This knowledge is crucial for pharmaceutical formulation development, especially for enhancing drug solubility and bioavailability.

Synthesis of Novel Compounds

The chemical reactivity of N-(4-chlorophenyl)hydrazinecarbothioamide serves as a foundation for synthesizing a variety of novel compounds with potential applications in medicine and materials science. For instance, Ramadan (2019) explored the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, indicating the compound's versatility in producing new chemical entities with specific properties (Ramadan, 2019).

Fluorescent Probes

The application of N-(4-chlorophenyl)hydrazinecarbothioamide derivatives in detecting metal ions through fluorescence indicates its potential in environmental monitoring and biological assays. Suh et al. (2022) described a hydrazine-carbothioamide-based fluorescent chemosensor for Zn2+ detection, showcasing its utility in real-world samples like water and biological systems (Suh et al., 2022).

Antioxidant Activity

Compounds derived from N-(4-chlorophenyl)hydrazinecarbothioamide have shown significant antioxidant activity, a property that could be harnessed in developing therapeutic agents against oxidative stress-related diseases. Bărbuceanu et al. (2014) synthesized hydrazinecarbothioamides and evaluated their antioxidant activity, highlighting the potential for new antioxidants in pharmacology (Bărbuceanu et al., 2014).

Anticonvulsant Properties

The modification of N-(4-chlorophenyl)hydrazinecarbothioamide structures has led to the discovery of compounds with promising anticonvulsant activities. Research by Tripathi and Kumar (2013) on novel derivatives showcased their effectiveness in seizure models, suggesting potential applications in epilepsy treatment (Tripathi & Kumar, 2013).

properties

IUPAC Name |

1-amino-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTWJLUVFRTLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351690 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)hydrazinecarbothioamide | |

CAS RN |

22814-92-2 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22814-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

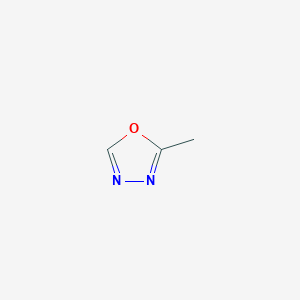

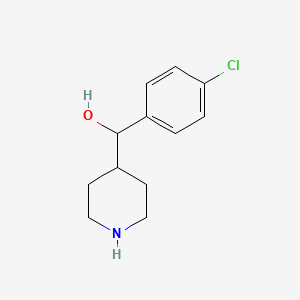

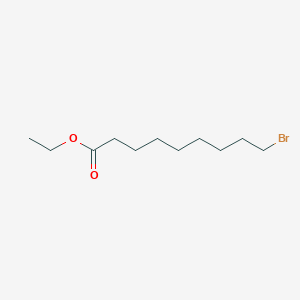

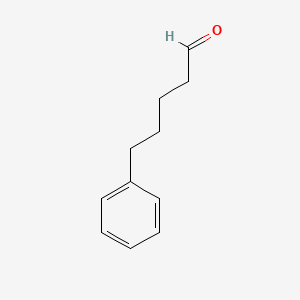

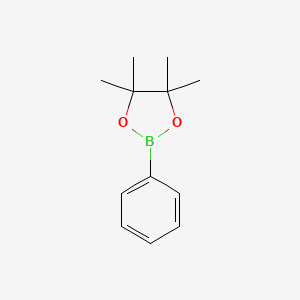

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

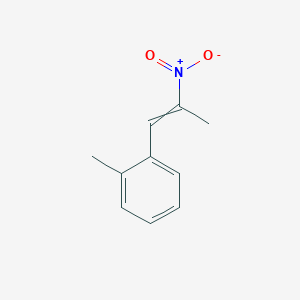

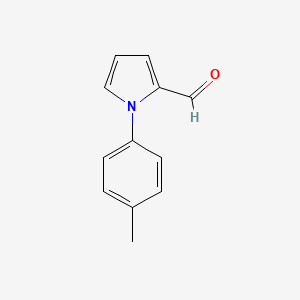

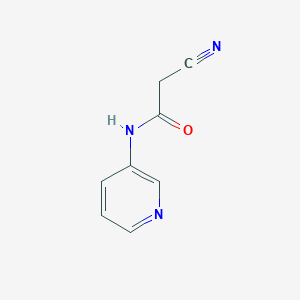

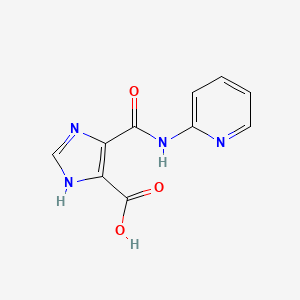

Feasible Synthetic Routes

Q & A

Q1: How does N-(4-chlorophenyl)hydrazinecarbothioamide interact with DNA, and what are the potential downstream effects?

A1: Research suggests that N-(4-chlorophenyl)hydrazinecarbothioamide derivatives, when incorporated into larger molecules, can bind to DNA, likely through an intercalation mechanism [, ]. Intercalation occurs when the compound inserts itself between the base pairs of DNA. This interaction can lead to distortions in the DNA structure, potentially interfering with crucial cellular processes like replication and transcription. While the exact downstream effects depend on the specific derivative and its concentration, this interaction with DNA is considered a potential mechanism for the observed antiproliferative activity of some derivatives [].

Q2: Is there a correlation between the DNA binding affinity of N-(4-chlorophenyl)hydrazinecarbothioamide derivatives and their antiproliferative activity?

A2: Interestingly, one study focusing on acridine-thiosemicarbazone derivatives, which include N-(4-chlorophenyl)hydrazinecarbothioamide as a core structure, found no direct correlation between DNA-binding affinity and in vitro antiproliferative activity []. While some derivatives demonstrated strong binding to calf thymus DNA, this did not necessarily translate to a more potent antiproliferative effect. This suggests that while DNA binding might play a role in the mechanism of action, other factors likely contribute to the overall antiproliferative activity of these compounds. Further research is needed to fully elucidate the relationship between these properties.

A3: The structure of N-(4-chlorophenyl)hydrazinecarbothioamide can be modified to create various derivatives, each potentially exhibiting different activities and potencies. For instance, incorporating this molecule into an acridine-thiosemicarbazone structure, where it serves as the thiosemicarbazone moiety, allows for the exploration of different substituents on the acridine ring []. Researchers observed that the size and shape of the intercalating acridine moiety, along with the specific substituents present, influenced both DNA-binding affinity and antiproliferative activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of novel therapeutics based on this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)